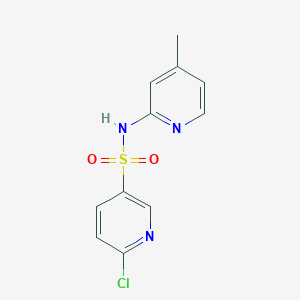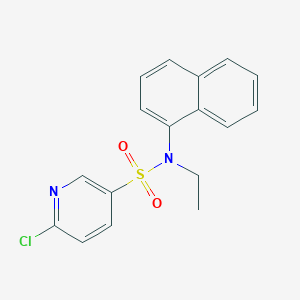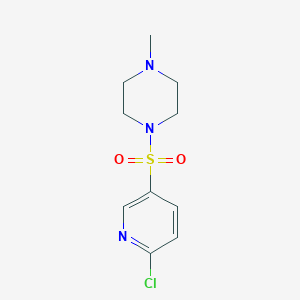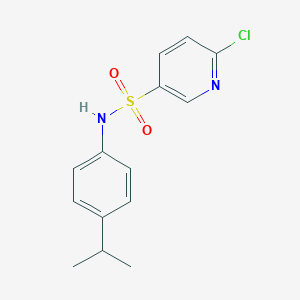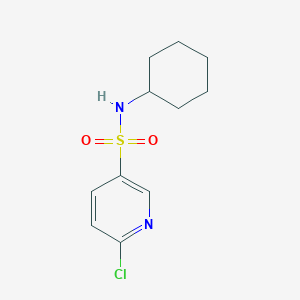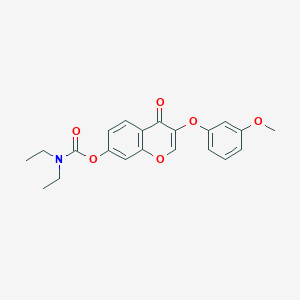
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate, also known as D609, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. D609 is a carbamate derivative of the flavonoid quercetin and has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. In
Applications De Recherche Scientifique
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines (Liu et al., 2016). In addition, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have anti-viral activity against a variety of viruses, including HIV, influenza A, and hepatitis C (Zhou et al., 2017).
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is not fully understood, but it is believed to act by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol and phosphocholine. By inhibiting PC-PLC, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate reduces the production of diacylglycerol, which in turn reduces the activation of protein kinase C (PKC) and other downstream signaling pathways (Li et al., 2008).
Biochemical and Physiological Effects:
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (Zhang et al., 2015). 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and are involved in various pathological conditions such as cancer and inflammation (Liu et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate in lab experiments is its broad range of biological effects, which makes it useful for studying various disease models. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another area of interest is its mechanism of action, which is not fully understood and could be further explored. Finally, there is potential for the development of novel derivatives of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate with improved solubility and biological activity.
Conclusion:
In conclusion, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Méthodes De Synthèse
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is synthesized by reacting 3-methoxyphenol with ethyl chloroformate to form ethyl 3-methoxyphenylcarbamate. This intermediate is then reacted with 7-hydroxy-4-chromone to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate (3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate) (Li et al., 2008).
Propriétés
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-9-10-17-18(12-16)26-13-19(20(17)23)27-15-8-6-7-14(11-15)25-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCVTBXSOZERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

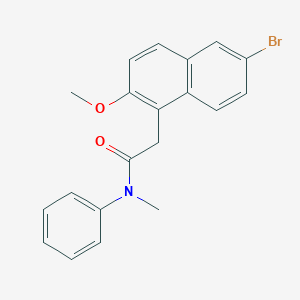
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
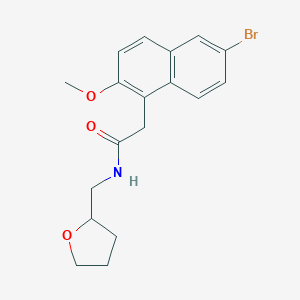
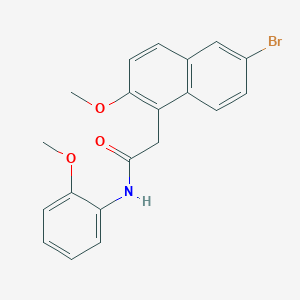
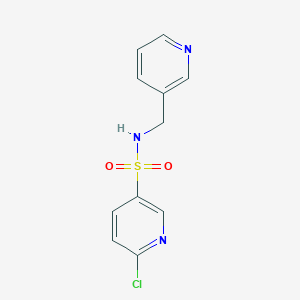
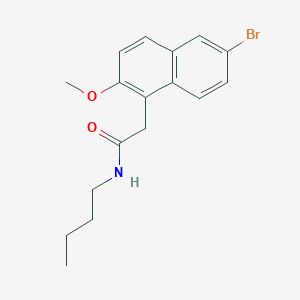
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
